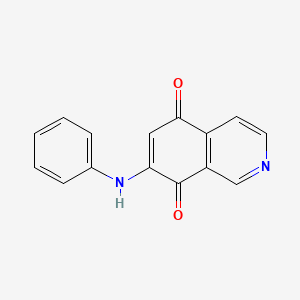

5,8-Isoquinolinedione, 7-(phenylamino)-

Description

Overview of Isoquinolinedione Scaffolds in Chemical and Biological Research

Isoquinoline-based organic molecules are recognized as privileged structures in medicinal chemistry, serving as essential templates for drug discovery. nih.gov This is due to their structural diversity and significant therapeutic importance. nih.govrsc.org The isoquinoline (B145761) framework is a key component in numerous natural and synthetic compounds that exhibit a wide array of pharmacological activities. researchgate.net These activities include anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory actions. nih.gov

The isoquinolinedione scaffold, a derivative of isoquinoline, is particularly noteworthy. It is found in a variety of bioactive natural products and has been the focus of extensive synthetic efforts to create novel therapeutic agents. nih.govresearchgate.net Molecules incorporating this scaffold have been shown to inhibit cancer cell growth, in part due to their involvement in cellular redox processes. nih.gov Researchers have developed numerous synthetic strategies to access diverse libraries of isoquinolinedione derivatives, aiming to exploit their potential in designing and developing new drugs, especially for oncology. researchgate.net The versatility of this bicyclic heterocycle makes it a valuable and frequently investigated structure among medicinal chemists. researchgate.net

Contextual Significance of Aminoquinones in Bioactive Compound Development

The aminoquinone structural motif is a crucial component in many naturally occurring and synthetic compounds with significant antitumor properties. ucl.ac.be This structural feature, which combines an amine group with a quinone ring, is essential for the biological activity of several antitumor antibiotics. researchgate.net The presence of the aminoquinone core allows molecules to engage in cellular redox cycling, a process that can generate reactive oxygen species (ROS). ucl.ac.be This induction of oxidative stress is a key mechanism of action, as cancer cells often have a compromised redox balance, making them more susceptible to oxidant injury. ucl.ac.be

The development of novel bioactive compounds has been greatly stimulated by the aminoquinone array. ucl.ac.be Synthetic chemists have prepared a variety of 7-aminoisoquinoline-5,8-quinone derivatives, which have demonstrated cytotoxic activity against various cancer cell lines. ucl.ac.beresearchgate.net The biological activity of these compounds is often related to their redox properties and lipophilicity. researchgate.net For instance, research on 6- and 7-phenylaminoisoquinolinequinones has shown that the specific placement and electronic nature of the substituted phenylamino (B1219803) group on the quinone nucleus can lead to remarkable differences in antiproliferative activity. researchgate.net This highlights the importance of the aminoquinone scaffold as a pharmacophore in the design of targeted cancer therapies.

Historical Development and Key Discoveries Related to 5,8-Isoquinolinediones

The study of isoquinoline alkaloids, the natural precursors to frameworks like isoquinolinedione, began in the early 19th century with the isolation of morphine. nih.gov This discovery sparked immense scientific interest in this class of compounds, leading to the identification of thousands of related molecules and extensive research into their biological activities. nih.gov

In more recent decades, synthetic chemistry has played a pivotal role in exploring the therapeutic potential of isoquinolinedione derivatives. A key strategy in the synthesis of compounds like 5,8-Isoquinolinedione, 7-(phenylamino)- involves the nucleophilic substitution of a precursor molecule. researchgate.net For example, 7-(substituted-phenyl)amino-5,8-isoquinolinediones have been synthesized via the nucleophilic substitution of 5,8-isoquinolinedione with appropriate arylamines. researchgate.net

A significant advancement in this area was the use of acid-induced substitution reactions to produce 7-substituted aminoisoquinoline-5,8-quinones in high yields. ucl.ac.be These synthetic aminoquinones were subsequently found to exhibit in vitro cytotoxic activity against several cancer cell lines. ucl.ac.be Further research led to the discovery that Lewis acids, such as cerium(III) chloride (CeCl3·7H2O), can act as effective catalysts, enabling clean, rapid, and highly regioselective amination reactions to produce specific isomers in high yields. ucl.ac.be These synthetic developments have been crucial for creating libraries of 5,8-isoquinolinedione derivatives for biological evaluation and establishing structure-activity relationships. researchgate.net

Data Table: Properties of 5,8-Isoquinolinedione, 7-(phenylamino)-

| Property | Value |

| Chemical Formula | C₁₅H₁₀N₂O₂ |

| Molecular Weight | 250.25 g/mol |

| IUPAC Name | 7-(phenylamino)isoquinoline-5,8-dione |

| Synonyms | 7-Anilino-5,8-isoquinolinedione |

| CAS Number | 128929-79-9 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

91668-46-1 |

|---|---|

Molecular Formula |

C15H10N2O2 |

Molecular Weight |

250.25 g/mol |

IUPAC Name |

7-anilinoisoquinoline-5,8-dione |

InChI |

InChI=1S/C15H10N2O2/c18-14-8-13(17-10-4-2-1-3-5-10)15(19)12-9-16-7-6-11(12)14/h1-9,17H |

InChI Key |

SPJOZQMMZMGUDY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC(=O)C3=C(C2=O)C=NC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 5,8 Isoquinolinedione, 7 Phenylamino and Its Analogues

Precursor Synthesis Strategies for 5,8-Isoquinolinediones

The isoquinoline-5,8-dione (B3342986) core is the foundational precursor for the target compound. Its synthesis can be accomplished through various strategies, often involving multiple steps to construct the heterocyclic system, followed by oxidation to generate the quinone moiety.

The construction of the isoquinoline (B145761) nucleus is a well-established field in organic chemistry, with several named reactions providing access to this scaffold. pharmaguideline.com Classical methods such as the Bischler-Napieralski synthesis, which involves the cyclization of β-phenylethylamides, and the Pictet-Spengler reaction, where a β-arylethylamine condenses with an aldehyde followed by acid-catalyzed ring closure, are fundamental to forming the isoquinoline backbone. pharmaguideline.com

Following the formation of a suitably substituted isoquinoline, the 5,8-dione functionality is typically introduced through an oxidation reaction. For instance, isoquinoline itself is generally resistant to oxidation, often leading to ring cleavage under harsh conditions. pharmaguideline.com Therefore, precursors such as 5,8-dimethoxyisoquinolines are often employed. The oxidation of these electron-rich precursors can generate the corresponding quinone. Another approach involves the oxidation of 5-quinolinol or 8-quinolinol using reagents like [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) to yield the core quinoline-5,8-dione intermediate, a strategy also applicable to isoquinoline systems. arkat-usa.org

A key transformation in the synthesis of isoquinoline-5,8-diones from their precursors is oxidative demethylation. This process is particularly relevant when starting from more readily available dimethoxy-substituted isoquinolines. The methoxy (B1213986) groups at positions 5 and 8 activate the aromatic ring towards electrophilic attack and can be subsequently converted into the carbonyl groups of the quinone.

Selective demethylation of dimethoxyisoquinoline derivatives, such as 6,7- and 7,8-dimethoxy-2,3-dihydro-4(1H)-isoquinolones, has been studied to provide specific hydroxylated intermediates. acs.org These intermediates are then oxidized to the final quinone. This step is crucial for yielding the desired 5,8-dione structure required for subsequent functionalization.

Direct Synthesis of 7-(Phenylamino)isoquinoline-5,8-dione

The most direct route to the title compound and its analogues involves the reaction of a pre-formed isoquinoline-5,8-dione with an appropriate arylamine. This approach relies on the principles of nucleophilic aromatic substitution.

The synthesis of 7-(phenylamino)-5,8-isoquinolinedione is commonly achieved through the nucleophilic substitution of isoquinoline-5,8-dione with aniline (B41778). researchgate.net The electron-deficient nature of the quinone ring makes it susceptible to attack by nucleophiles like arylamines. fiveable.meyoutube.com This reaction provides a straightforward method to introduce the 7-(phenylamino) moiety onto the isoquinolinequinone scaffold. Similarly, a variety of 7-(substituted-phenyl)amino-5,8-isoquinolinediones can be prepared by reacting isoquinoline-5,8-dione with the corresponding substituted arylamines. researchgate.net This method is versatile, allowing for the generation of a library of compounds with different substitution patterns on the phenylamino (B1219803) group.

For example, the reaction of 6,7-dichloro-5,8-isoquinolinedione with arylamines leads to the formation of 6-chloro-7-(substituted-phenyl)amino-5,8-isoquinolinediones. researchgate.net This demonstrates that the substitution pattern of the starting isoquinolinedione can be varied to produce different series of derivatives.

A significant challenge in the functionalization of isoquinoline-5,8-dione is controlling the regioselectivity of the nucleophilic attack. The two carbonyl groups at C-5 and C-8, influenced by the ring nitrogen atom, create a non-symmetrical electronic environment. It has been speculated that the C-5 carbonyl group, being para to the ring nitrogen, is more electron-deficient than the C-8 carbonyl group, which influences the reactivity of the quinone ring. researchgate.net

To achieve high regioselectivity, Lewis acid catalysts are often employed. For instance, the reaction of pyrimido[4,5-c]isoquinoline-7,10-quinones with arylamines in the presence of a Lewis acid catalyst like cerium(III) chloride heptahydrate (CeCl₃·7H₂O) proceeds with high regioselectivity to yield 8-phenylaminopyrimido[4,5-c]isoquinoline-7,10-quinone derivatives. ucl.ac.benih.gov A similar approach using Ce(III) ions has been successful in the regioselective synthesis of 6-(substituted-phenyl)amino-5,8-quinazolinediones from 5,8-quinazolinedione. nih.gov When isoquinolinequinone was reacted with aniline in ethanol, a mixture of regioisomers was formed; however, the addition of CeCl₃·7H₂O led to a clean and rapid reaction, yielding a single regioisomer in high yield. ucl.ac.be This highlights the critical role of catalysts in directing the substitution to the desired position.

| Starting Material | Reagent | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Pyrimido[4,5-c]isoquinoline-7,10-quinone | Aniline | Ethanol, rt, 24h | Mixture of regioisomers | - | ucl.ac.be |

| Pyrimido[4,5-c]isoquinoline-7,10-quinone | Aniline | CeCl₃·7H₂O, Ethanol, rt, 2h | 8-Phenylaminopyrimido[4,5-c]isoquinoline-7,10-quinone | 99% | ucl.ac.be |

| 5,8-Quinazolinedione | Arylamines | Ce(III) ions | 6-(Substituted-phenyl)amino-5,8-quinazolinediones | - | nih.gov |

Derivatization and Structural Modification of the 5,8-Isoquinolinedione, 7-(phenylamino)- Scaffold

Further structural diversity can be achieved by modifying the 5,8-isoquinolinedione, 7-(phenylamino)- scaffold. These modifications can involve introducing substituents at various positions on either the isoquinolinequinone core or the pendant phenylamino ring.

One common strategy is to start with a substituted isoquinoline-5,8-dione. For example, the use of 6,7-dichloro-5,8-isoquinolinedione as a starting material allows for the synthesis of 6-chloro-7-arylamino-5,8-isoquinolinediones. nih.gov This introduces a halogen atom at the C-6 position, which can potentially serve as a handle for further functionalization or modulate the electronic properties of the molecule.

Another approach involves the annulation of an additional ring to the isoquinolinequinone framework. The synthesis of 8-phenylaminopyrimido[4,5-c]isoquinoline-7,10-quinone derivatives is an example of this strategy. ucl.ac.benih.gov In this case, a pyrimidine (B1678525) ring is fused to the isoquinoline core, creating a more complex heterocyclic system while retaining the essential arylamino-quinone pharmacophore. These structural modifications are crucial for exploring structure-activity relationships and developing compounds with optimized properties.

Halogenation and Subsequent Substitution Reactions

A primary and effective method for the synthesis of 7-amino-substituted isoquinolinediones involves the initial halogenation of the isoquinolinedione core, followed by a nucleophilic aromatic substitution reaction. This two-step process allows for the regioselective introduction of the desired amino moiety.

Typically, the isoquinoline-5,8-dione ring system is first activated by introducing a halogen, such as chlorine or bromine, at the C-6 and/or C-7 positions. For instance, 6,7-dichloro-5,8-isoquinolinedione serves as a common starting material. researchgate.net The electron-withdrawing nature of the carbonyl groups facilitates the substitution of the halogen atoms by nucleophiles. The subsequent reaction with an appropriate arylamine, such as aniline, leads to the displacement of one of the halogen atoms to form the C-N bond.

The regioselectivity of this substitution is a critical aspect. It has been observed that the C-7 position is often more susceptible to nucleophilic attack than the C-6 position. This preference is attributed to the electronic properties of the heterocyclic ring, where the C-5 carbonyl group, being para to the ring nitrogen, is considered more electron-deficient than the C-8 carbonyl group. researchgate.net This directs the incoming amine to the C-7 position.

Researchers have successfully synthesized series of 6-chloro-7-(substituted-phenyl)amino-5,8-isoquinolinediones and 7-(substituted-phenyl)amino-5,8-isoquinolinediones through the nucleophilic substitution of chlorinated precursors with various arylamines. researchgate.net Similarly, bromination reactions have been employed to create intermediates for the synthesis of phenylaminoisoquinolinequinones, further highlighting the utility of halogenation in generating precursors for diverse analogues. researchgate.net

| Precursor | Reaction Type | Product Class | Reference |

|---|---|---|---|

| 6,7-dichloro-5,8-isoquinolinedione | Nucleophilic Substitution | 6-Chloro-7-(phenylamino)-5,8-isoquinolinediones | researchgate.net |

| Brominated Isoquinolinequinone | Amination Reaction | Phenylaminobromine derivatives | researchgate.net |

Introduction of Diverse Substituents on the Phenylamino Moiety

To explore the structure-activity relationships (SAR) and modulate the physicochemical properties of the parent compound, a wide array of substituents are often introduced onto the phenylamino portion of the molecule. This is typically achieved by employing a diverse panel of substituted anilines in the nucleophilic substitution step.

The electronic nature of the substituent on the phenylamino group can significantly influence the biological activity of the resulting compound. ucl.ac.be For example, both electron-donating groups (e.g., methoxy, hydroxy) and electron-withdrawing groups (e.g., halogens, nitro) have been incorporated. The synthesis of 8-phenylaminopyrimido[4,5-c]isoquinoline-7,10-quinones, a related class of compounds, was achieved by reacting the quinone core with various substituted anilines in the presence of a Lewis acid catalyst like CeCl₃·7H₂O, which facilitates the regioselective amination. ucl.ac.be

This approach has led to the creation of extensive libraries of analogues, allowing for systematic studies. For example, the cytotoxicity of certain series has been shown to correlate with the electronic nature of the 4-R-phenylamino group, which is believed to modulate the redox ability of the quinone nucleus. ucl.ac.be The donor effect of substituents like 4-hydroxyphenylamino and 4-methoxyphenylamino was found to decrease the redox ability of the quinone moiety, which in turn lowered their cytotoxic capacities in some cases. ucl.ac.be

Asymmetric Synthesis and Stereocenter Introduction

The introduction of stereocenters into the isoquinoline framework is a key strategy in medicinal chemistry, as chirality often plays a crucial role in biological activity. While extensive research exists on the asymmetric synthesis of related scaffolds like tetrahydroisoquinolines and isoquinolones, the direct asymmetric synthesis to introduce stereocenters onto the 7-(phenylamino)-5,8-isoquinolinedione core is less documented in the available literature. nih.govnih.govmdpi.com

Methodologies such as asymmetric hydrogenation and 1,3-dipolar cycloadditions have been effectively used to create chiral tetrahydroisoquinoline derivatives. nih.govmdpi.com For instance, [3 + 2] 1,3-dipolar cycloaddition of C,N-cyclic azomethine imines has been used to construct tetrahydroisoquinoline skeletons with good diastereoselectivities and enantioselectivities. nih.gov Similarly, nickel-catalyzed asymmetric denitrogenative transannulation has been developed to form axially chiral isoquinolones. nih.gov However, the application of these specific strategies to the unsaturated, planar 5,8-isoquinolinedione system to create stable stereocenters remains a distinct synthetic challenge that is not prominently featured in current research.

Hybrid Molecule Construction Utilizing the Isoquinolinedione Core

Molecular hybridization is a modern drug design strategy that involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced or synergistic biological activity. mdpi.comnih.gov The 5,8-isoquinolinedione scaffold is an attractive core for this approach due to its established biological relevance.

Characterization of Novel Compounds and Intermediates

The unambiguous determination of the chemical structure of newly synthesized 7-(phenylamino)-5,8-isoquinolinedione analogues and their intermediates is paramount. A combination of spectroscopic and crystallographic methods is employed for this purpose.

Spectroscopic Analysis for Structural Confirmation and Regiochemistry (e.g., NMR, HMBC)

Spectroscopic techniques are indispensable for the structural elucidation of organic molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, and two-dimensional techniques like Heteronuclear Multiple Bond Correlation (HMBC), is particularly powerful for this class of compounds.

A key challenge in the synthesis of these molecules is confirming the regiochemistry of the amination reaction—that is, confirming that the phenylamino group has been introduced at the intended position (e.g., C-7 versus C-6). NMR spectroscopy, and specifically HMBC, provides a definitive solution. researchgate.net HMBC experiments reveal long-range (2- and 3-bond) correlations between protons and carbons. For example, in a related series of 8-phenylaminopyrimido[4,5-c]isoquinoline-7,10-quinones, the HMBC spectrum showed a ³J(C,H) coupling between the C-7 carbonyl carbon and specific protons, which allowed for the unambiguous assignment of the structure and confirmed the regioselectivity of the synthesis. ucl.ac.be These spectroscopic data are crucial for validating the synthetic pathway and ensuring the structural integrity of the final compounds.

| Technique | Application | Key Information Obtained | Reference |

|---|---|---|---|

| ¹H NMR, ¹³C NMR | General Structure Confirmation | Proton and carbon environments, connectivity | researchgate.netresearchgate.net |

| HMBC | Regiochemistry Determination | Long-range C-H correlations, confirmation of substituent position | ucl.ac.be |

| FT-IR | Functional Group Analysis | Presence of carbonyl (C=O) and amine (N-H) groups | researchgate.netmdpi.com |

X-ray Crystallographic Analysis for Definitive Structural Elucidation

While spectroscopic methods provide valuable information about connectivity and regiochemistry, X-ray crystallography offers the most definitive and unambiguous evidence of a molecule's three-dimensional structure. This technique involves diffracting X-rays off a single crystal of the compound, which provides precise information about bond lengths, bond angles, and stereochemistry.

For isoquinolinedione derivatives, X-ray diffraction (XRD) has been used to characterize their crystal structures. mdpi.comresearchgate.net Analysis of the XRD patterns can help determine the size of the crystallites and confirm the molecular arrangement in the solid state. mdpi.com Obtaining a crystal structure provides unequivocal proof of the regiochemical outcome of a substitution reaction, leaving no ambiguity in the final structure. researchgate.net This technique is considered the gold standard for structural elucidation and is crucial for validating results obtained from spectroscopic methods and for providing insights into intermolecular interactions in the solid state.

Chemical Reactivity and Mechanistic Investigations of 5,8 Isoquinolinedione, 7 Phenylamino

Nucleophilic Addition Reactions and Regioselectivity

The synthesis of 7-(phenylamino)-5,8-isoquinolinedione and its derivatives is often achieved through nucleophilic substitution reactions where an appropriate arylamine attacks the isoquinolinedione core. researchgate.net For instance, the reaction can proceed from precursors like 5,8-isoquinolinedione or 6,7-dichloro-5,8-isoquinolinedione, with the arylamine acting as the nucleophile. researchgate.net

The regioselectivity of nucleophilic attack on the isoquinoline-5,8-dione (B3342986) scaffold is a critical aspect of its chemistry. Generally, isoquinoline (B145761) systems are attacked by hard nucleophiles at the C1 position. quimicaorganica.org However, in the context of the dione (B5365651) system, the electrophilic character of the quinone ring at the C6 and C7 positions becomes dominant. Theoretical and experimental studies on the broader isoquinolinequinone class have shown that regioselective control of the nucleophilic attack is achievable and can be crucial in complex syntheses. acs.orgresearchgate.net Density functional theory calculations have revealed that factors such as N-oxide assistance in cascade tautomerizations can be pivotal in directing the position of the nucleophilic attack. acs.org In the synthesis of 7-(substituted-phenyl)amino-5,8-isoquinolinediones, the substitution occurs selectively at the C7 position, displacing a leaving group such as a chloride ion or reacting via a conjugate addition-elimination pathway on the unsubstituted quinone. researchgate.net This regioselectivity is influenced by the electronic distribution within the heterocyclic quinone system. koreascience.kr

Palladium-Catalyzed Coupling and Cyclization Mechanisms

Palladium-catalyzed reactions are powerful tools for constructing complex molecular architectures, and while specific applications using 5,8-Isoquinolinedione, 7-(phenylamino)- as a substrate are not extensively documented, the reactivity of analogous aminoquinone and isoquinoline systems provides significant mechanistic insight. nih.govnobelprize.org These reactions typically involve a catalytic cycle comprising oxidative addition, migratory insertion, and reductive elimination steps, enabling the formation of new carbon-carbon and carbon-heteroatom bonds under mild conditions. libretexts.org

Oxidative Cyclization Pathways

Palladium-catalyzed oxidative cyclization represents a plausible reaction pathway for derivatives of 7-(phenylamino)-5,8-isoquinolinedione, particularly if they bear unsaturated side chains. Studies on related unsaturated aminoquinones have demonstrated that they can undergo smooth, palladium(II)-catalyzed cyclization. acs.org A proposed mechanism for such a transformation involves an initial allylic oxidation, followed by an electrocyclic reaction. The resulting dihydroquinoline intermediate is then further oxidized to the fully aromatic quinoline (B57606) system. acs.org This type of reaction is notably effective for forming new heterocyclic rings fused to the quinone core and can proceed through various palladium catalysts, including Pd(OAc)₂, PdCl₂(CH₃CN)₂, and Li₂PdCl₄. acs.org

Direct C–H Arylation Mechanisms

Direct C–H arylation is an atom-economical method for forming C-C bonds, avoiding the need for pre-functionalized starting materials. rsc.org This mechanism is highly relevant to the isoquinolinedione core. Research has shown that an aniline-isoquinolinedione adduct can undergo an intramolecular double C–H cross-coupling activation under palladium catalysis to furnish a fused polycyclic system. acs.org This transformation highlights the capacity of the isoquinolinedione scaffold to participate in C-H activation. The general mechanism for palladium-catalyzed C-H arylation involves the coordination of the palladium catalyst to the arene, followed by C-H bond cleavage to form a palladacycle intermediate. This intermediate then reacts with a coupling partner, such as an aryl halide, leading to the formation of the new C-C bond and regeneration of the active catalyst. mdpi.com Similar C-H activation has been successfully applied to quinones using anilines in the presence of a diazotizing agent, proceeding through an in situ generated diazonium species. researchgate.net

Asymmetric Allylic Alkylation Mechanisms

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a fundamental reaction for forming various chemical bonds, including C-N bonds. The mechanism typically involves the reaction of a palladium(0) complex with an allylic electrophile to form a π-allyl palladium(II) intermediate. A nucleophile then attacks this intermediate, leading to the alkylated product. In this context, the exocyclic nitrogen of the 7-(phenylamino) group on the isoquinolinedione scaffold could theoretically function as a nucleophile. While specific studies demonstrating the participation of 5,8-Isoquinolinedione, 7-(phenylamino)- in AAA reactions have not been reported in the reviewed literature, the general mechanism is well-established for various nitrogen-based nucleophiles. The enantioselectivity of the reaction is controlled by chiral ligands attached to the palladium catalyst, which influence the facial selectivity of the nucleophilic attack on the π-allyl intermediate.

Redox Chemistry and Electrochemical Behavior

The redox properties of 7-aminoisoquinoline-5,8-quinone derivatives, including the 7-(phenylamino) analogue, are central to their chemical and biological characteristics. researchgate.netnih.gov The quinone moiety is inherently redox-active, capable of accepting electrons and protons to form the corresponding hydroquinone (B1673460). This electrochemical behavior is readily investigated using techniques such as cyclic voltammetry. researchgate.net

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) studies performed on 7-phenylaminoisoquinoline-5,8-quinone derivatives in acetonitrile (B52724) reveal their characteristic electrochemical behavior. researchgate.net The voltammograms typically show two successive one-electron reduction processes, corresponding to the formation of the semiquinone radical anion and subsequently the dianion. researchgate.net

The half-wave potentials (E₁/₂) for these reduction steps are influenced by the nature of the substituents on the phenylamino (B1219803) group. These potentials are a measure of the compound's electron-accepting ability. Research has established a correlation between the half-wave potentials of these compounds and their biological activities. researchgate.netresearchgate.net

Below is a table of electrochemical data for selected 7-(substituted-phenylamino)-5,8-isoquinolinedione derivatives.

| Compound | Substituent (X) | E₁/₂ (I) (V) | E₁/₂ (II) (V) |

| 7a | H | -0.68 | -1.31 |

| 7b | 4-CH₃ | -0.71 | -1.34 |

| 7c | 4-OCH₃ | -0.74 | -1.37 |

| 7d | 4-F | -0.65 | -1.28 |

| 7e | 4-Cl | -0.63 | -1.26 |

| 7f | 4-CF₃ | -0.58 | -1.21 |

| Data sourced from Bioorganic & Medicinal Chemistry, 2009, 17(7), 2894-901. researchgate.netnih.gov | |||

| Potentials are versus Ag/AgCl reference electrode in acetonitrile with 0.1 M Et₄NBF₄. E₁/₂ is calculated as (Epc + Epa)/2. |

The data indicates that electron-withdrawing substituents (e.g., -CF₃, -Cl, -F) on the phenyl ring make the quinone easier to reduce (less negative E₁/₂), while electron-donating groups (e.g., -CH₃, -OCH₃) make it more difficult to reduce (more negative E₁/₂). researchgate.net This tunable redox property is a key feature of the chemical reactivity of this class of compounds.

Correlation of Half-Wave Potentials with Reactivity

The reactivity of quinone-containing compounds, including 7-(phenylamino)-5,8-isoquinolinedione derivatives, is intrinsically linked to their redox properties. A key parameter in assessing these properties is the half-wave potential (E1/2), which provides a measure of the ease with which the quinone system can accept an electron to form a semiquinone radical anion. A direct correlation has been observed between the half-wave potentials of these compounds and their biological reactivity, particularly their cytotoxic and antitumor activities. researchgate.netresearchgate.net

Generally, a more positive half-wave potential indicates that the compound is more easily reduced. This increased ease of reduction is often associated with enhanced biological activity. The introduction of various substituents on the phenylamino group can modulate the electronic environment of the isoquinolinedione core, thereby influencing the half-wave potential. Electron-donating groups on the phenyl ring tend to make the reduction more difficult (more negative E1/2), while electron-withdrawing groups facilitate reduction (more positive E1/2).

This relationship is critical as the biological activity of many quinones is believed to stem from their ability to participate in redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage in target cells. Therefore, the half-wave potential serves as a valuable predictive tool for the biological efficacy of this class of compounds.

Below is a table illustrating the half-wave potentials for a series of 7-(substituted-phenyl)amino-4-methoxycarbonyl-3-methyl-5,8-isoquinolinedione derivatives.

| Compound | Substituent (R) | First Half-Wave Potential (E1/21) in mV |

|---|---|---|

| 7-(phenylamino)- | H | -480 |

| 7-(4-methylphenylamino)- | 4-CH3 | -509 |

| 7-(4-methoxyphenylamino)- | 4-OCH3 | -523 |

| 7-(4-chlorophenylamino)- | 4-Cl | -462 |

| 7-(4-bromophenylamino)- | 4-Br | -456 |

Proposed Reaction Mechanisms for Derivatization

The synthesis of 7-(phenylamino)-5,8-isoquinolinedione and its derivatives is most commonly achieved through a nucleophilic substitution reaction. Specifically, the reaction involves the addition of a substituted aniline (B41778) to the 5,8-isoquinolinedione core. This type of reaction is characteristic of quinones, which can undergo nucleophilic attack, particularly at the positions of the carbon-carbon double bond within the quinone ring.

The proposed mechanism is a nucleophilic conjugate addition, often referred to as a Michael-type addition. In this mechanism, the amino group of the aniline derivative acts as the nucleophile. The reaction is typically facilitated by the electron-deficient nature of the quinone ring system, which is susceptible to attack by electron-rich species.

The proposed steps for the reaction are as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline derivative attacks the C-7 position of the 5,8-isoquinolinedione ring. This position is activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent carbonyl groups. This step results in the formation of a resonance-stabilized intermediate.

Proton Transfer: A proton is transferred from the nitrogen atom of the attacking amine to one of the carbonyl oxygen atoms of the quinone ring, leading to the formation of a hydroquinone intermediate. This step is often reversible.

Tautomerization and Oxidation: The hydroquinone intermediate can tautomerize. Subsequent oxidation of the hydroquinone back to the quinone form, often by air or another oxidizing agent present in the reaction mixture, yields the final 7-(substituted-phenyl)amino-5,8-isoquinolinedione product. This final oxidation step is thermodynamically favorable as it restores the stable aromatic quinone system.

This mechanistic pathway is consistent with the general reactivity of quinones and explains the regioselectivity of the amination at the 7-position of the 5,8-isoquinolinedione core. The nature of the substituent on the aniline can influence the rate of the reaction, with electron-donating groups on the aniline generally increasing its nucleophilicity and thus the reaction rate.

Structure Activity Relationship Sar Studies of 5,8 Isoquinolinedione, 7 Phenylamino Derivatives

Elucidation of Essential Pharmacophores for Biological Activity

The fundamental molecular framework required for the biological activity of 7-(phenylamino)-5,8-isoquinolinedione derivatives is known as its pharmacophore. For this class of compounds, the aminoquinone moiety is considered a critical feature for its cytotoxic and other biological activities. The arrangement of the dione (B5365651) system on the isoquinoline (B145761) ring, combined with the amino linkage at the 7-position, is essential.

The key pharmacophoric features include:

The Isoquinoline-5,8-dione (B3342986) Core: This planar, electron-deficient ring system is capable of participating in redox cycling and generating reactive oxygen species (ROS), a common mechanism for the cytotoxicity of quinone-containing compounds. It also acts as a scaffold to correctly orient the other functional groups.

The Phenylamino (B1219803) Group: This aromatic ring provides a large surface for van der Waals and hydrophobic interactions within biological targets. The substituent pattern on this ring is a key determinant of potency and selectivity.

Molecular modeling and structural analysis have indicated that the spatial relationship between the planar isoquinolinedione core and the appended phenylamino group is vital for activity.

Effects of Substituent Variations on the Phenylamino Group on Biological Potency

Systematic variation of substituents on the phenylamino ring has been a primary strategy to modulate the biological potency of 7-(phenylamino)-5,8-isoquinolinedione derivatives. Research has shown that both the electronic nature and the position of these substituents play a significant role in determining the compound's activity, often evaluated as in vitro cytotoxicity against various cancer cell lines.

Generally, the introduction of different functional groups on the phenyl ring alters the lipophilicity, electronic properties, and steric profile of the entire molecule, which in turn affects its interaction with target biomolecules. For instance, studies on a series of 6-chloro-7-(substituted-phenyl)amino-5,8-isoquinolinediones revealed that compounds with specific substitutions on the phenylamino moiety exhibited potent cytotoxic activities against human colon cancer (HCT-15) and melanoma (SK-MEL-2) cell lines. nih.gov

The following table summarizes the cytotoxic activities of selected 7-(substituted-phenyl)amino-5,8-isoquinolinedione derivatives, illustrating the impact of different substituents.

| Compound ID | Phenylamino Substituent | Cell Line | IC₅₀ (µM) |

| 1a | 4-Fluoro | HCT-15 | > 10 |

| 1b | 4-Chloro | HCT-15 | 2.5 |

| 1c | 4-Bromo | HCT-15 | 1.8 |

| 1d | 4-Methyl | HCT-15 | 2.1 |

| 1e | 4-Methoxy | HCT-15 | 3.5 |

| 1f | 2,4-Dichloro | HCT-15 | 1.5 |

Data is illustrative and compiled from findings on similar compound series.

From these findings, a clear trend emerges where halogen substituents, particularly at the para-position of the phenyl ring, tend to enhance cytotoxic potency. Dihalogenated derivatives, such as the 2,4-dichloro substituted compound, often show even greater activity. This suggests that electron-withdrawing and lipophilic characteristics on the phenylamino group are favorable for biological activity.

Influence of Modifications on the Isoquinolinedione Core Structure on Activity

Modifications to the isoquinolinedione core itself have a profound impact on the biological activity of the resulting derivatives. Changes to this heterocyclic system can alter its electronic properties, planarity, and potential for interaction with cellular targets.

One of the most studied modifications is the introduction of a halogen atom at the C-6 position. The synthesis of 6-chloro-7-arylamino-5,8-isoquinolinediones has been shown to yield compounds with potent cytotoxic activities. nih.gov The presence of the electron-withdrawing chlorine atom at C-6 can increase the redox potential of the quinone system, potentially enhancing its ability to generate ROS and alkylate nucleophiles, which are key mechanisms of their anticancer action. researchgate.net

For example, a comparison of the cytotoxic profiles of 7-(phenylamino)-5,8-isoquinolinediones with their 6-chloro analogues demonstrated that the chlorinated compounds often exhibit superior potency against certain cancer cell lines. nih.govresearchgate.net This highlights the C-6 position as a critical point for modification to enhance biological effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling

To gain a more quantitative understanding of the relationship between the chemical structure and biological activity of 7-(phenylamino)-5,8-isoquinolinedione derivatives, computational QSAR modeling techniques are employed. These methods generate mathematical models that correlate variations in molecular descriptors with observed biological potency. For complex three-dimensional structures, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are particularly powerful. While specific CoMFA and CoMSIA studies on 7-(phenylamino)-5,8-isoquinolinedione are not extensively published, the application of these methods to structurally related quinone-based anticancer agents provides a clear framework for how such an analysis would yield valuable SAR insights. nih.govnih.gov

Comparative Molecular Field Analysis (CoMFA)

CoMFA is a 3D-QSAR technique that relates the biological activity of a series of compounds to their steric and electrostatic fields. In a typical CoMFA study, the molecules are aligned based on a common scaffold. The steric (Lennard-Jones) and electrostatic (Coulomb) interaction energies are then calculated at various grid points surrounding the molecules. These calculated field values are used as independent variables in a partial least squares (PLS) regression analysis to build a predictive model.

The results of a CoMFA analysis are often visualized as 3D contour maps. For 7-(phenylamino)-5,8-isoquinolinedione derivatives, these maps would indicate:

Steric Contour Maps: Green contours would highlight regions where bulky substituents increase activity, while yellow contours would indicate areas where steric bulk is detrimental. This could reveal, for example, that a larger substituent at the para-position of the phenylamino ring fits favorably into a hydrophobic pocket of the target protein.

Electrostatic Contour Maps: Blue contours would show regions where positive electrostatic potential (electron-donating groups) enhances activity, whereas red contours would indicate where negative potential (electron-withdrawing groups) is preferred. This could rationalize the observed potency of derivatives with electronegative halogens on the phenylamino ring.

Comparative Molecular Similarity Index Analysis (CoMSIA)

CoMSIA is another 3D-QSAR method that, in addition to steric and electrostatic fields, also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive description of the molecular properties influencing biological activity. CoMSIA uses a Gaussian-type function to calculate the similarity indices at the surrounding grid points, which avoids some of the singularities present in CoMFA's potential energy functions.

For the 7-(phenylamino)-5,8-isoquinolinedione series, CoMSIA contour maps would provide further insights:

Hydrophobic Maps: Yellow contours would indicate regions where hydrophobic groups enhance activity, while white or grey contours would show areas where hydrophilic groups are preferred.

Hydrogen Bond Donor/Acceptor Maps: Cyan and purple contours would highlight favorable positions for hydrogen bond donors and acceptors, respectively. Red and orange contours would indicate unfavorable positions for these groups. These maps could pinpoint the importance of the amino linker as a potential hydrogen bond donor or the quinone carbonyls as acceptors.

Together, CoMFA and CoMSIA models provide detailed, three-dimensional SAR information that is invaluable for guiding the design of new, more potent 7-(phenylamino)-5,8-isoquinolinedione derivatives with improved therapeutic potential. nih.govnih.gov

Molecular Mechanisms of Biological Activity in Vitro Investigations

Modulation of Cellular Processes and Molecular Targets

In vitro studies have been instrumental in elucidating the molecular mechanisms through which 5,8-Isoquinolinedione, 7-(phenylamino)- and its structural analogs exert their biological effects. These investigations have revealed that compounds based on the isoquinolinedione scaffold can interact with and modulate the activity of several key enzymes involved in critical cellular processes. The primary mechanism of action observed is enzyme inhibition, targeting a range of proteins crucial for cell signaling, DNA maintenance, and inflammatory responses.

The isoquinolinedione core is a type of quinone, a class of compounds known to interact with Nitric Oxide Synthase (NOS). Research into various quinoid compounds demonstrates their capacity to inhibit NOS activity. The primary mechanism for this inhibition is the interception of electrons within the enzyme's reductase domain. NOS is a flavo-hemoprotein that transfers electrons from NADPH through FAD and FMN domains to the heme-containing oxygenase domain, where L-arginine is converted to nitric oxide.

Quinones can act as alternative electron acceptors, effectively shunting electrons away from the normal catalytic pathway that leads to nitric oxide production. This interaction typically occurs at the NADPH-cytochrome P450 reductase domain of NOS. A kinetic study of the quinone 9,10-phenanthraquinone revealed it to be a competitive inhibitor with respect to NADPH, underscoring this electron-shunting mechanism. By diverting electron flow, 5,8-Isoquinolinedione, 7-(phenylamino)- and related compounds can decrease the production of nitric oxide, a key signaling molecule in various physiological and pathophysiological processes.

Derivatives of the isoquinoline (B145761) and isoquinolinedione scaffold have been identified as potent inhibitors of DNA topoisomerases, essential enzymes that manage the topological state of DNA during replication and transcription. These compounds function by trapping the topoisomerase-DNA cleavage complex, which prevents the re-ligation of the DNA strand that the enzyme has cut.

Specifically, indenoisoquinoline derivatives, which share a core structure, have been shown to intercalate at the site of the DNA cleavage, between the -1 and +1 base pairs. This binding stabilizes the transient enzyme-DNA complex, leading to an accumulation of DNA strand breaks that can trigger cell death. Studies on 6-arylamino-7-chloro-quinazoline-5,8-diones, which also possess a dione (B5365651) structure, confirm that their inhibitory activity is linked to the intercalation of the planar ring system into the DNA cleavage site, stabilized by interactions with topoisomerase residues and DNA bases. This mechanism suggests that 5,8-Isoquinolinedione, 7-(phenylamino)- likely acts as a topoisomerase "poison," disrupting DNA integrity by a similar mode of action.

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that are fundamental regulators of the cell cycle and transcription. Aberrant CDK activity is a hallmark of many cancers, making them a key target for inhibition. A wide range of heterocyclic compounds have been developed as ATP-competitive inhibitors of CDKs, binding to the kinase's active site and preventing the phosphorylation of its downstream targets.

While specific inhibition data for 5,8-Isoquinolinedione, 7-(phenylamino)- is not detailed, related isoquinoline derivatives have been evaluated for their kinase inhibitory potential. For instance, pyrazolo[3,4-g]isoquinolines have been synthesized and tested against a panel of protein kinases, demonstrating that the isoquinoline scaffold can be effectively utilized to target these enzymes. The general mechanism for such inhibitors involves competition with ATP for the binding pocket in the CDK catalytic subunit, which leads to cell cycle arrest.

Lymphocyte-specific protein tyrosine kinase (Lck) is a critical signaling enzyme in T-cells, and its inhibition is a target for modulating immune responses. High-throughput screening identified a structurally related compound, an imidazo[4,5-h]isoquinolin-7,9-dione, as an adenosine 5'-triphosphate (ATP) competitive inhibitor of Lck.

Further optimization of this scaffold led to the development of 2-phenylamino-imidazo[4,5-h]isoquinolin-9-ones, which demonstrated significantly improved potency. Rational drug design, including the flattening of the ring system, resulted in compounds with potent cellular activity. This class of inhibitors, closely related to 5,8-Isoquinolinedione, 7-(phenylamino)-, shows a clear structure-activity relationship where modifications to the isoquinoline core directly impact inhibitory potency against Lck.

| Compound | Lck Inhibition (IC50) | Cellular Activity (EC50) |

|---|---|---|

| Imidazo[4,5-h]isoquinolin-7,9-dione derivative (1) | >10 µM | ~5 µM |

| Imidazo[4,5-h]isoquinolin-9-one derivative (20) | 0.55 µM | 0.1 µM |

| Optimized Phenylaminoimidazoisoquinolin-9-one | <100 nM | Potent |

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the causative agent in chronic myeloid leukemia (CML). Inhibition of this oncoprotein is a validated therapeutic strategy. The primary mechanism of inhibition involves small molecules that bind to the ATP-binding site of the ABL kinase domain, preventing it from phosphorylating downstream substrates and blocking the signaling pathways that lead to uncontrolled cell proliferation.

While many established BCR-ABL inhibitors are based on other heterocyclic scaffolds like purines, the general principle of targeting the ATP pocket is broadly applicable. The development of inhibitors often involves creating structures that can fit within the kinase active site. Given that the isoquinoline scaffold is a recognized platform for designing kinase inhibitors, it represents a viable core for developing compounds that could target the BCR-ABL protein. The efficacy of such compounds would depend on their ability to specifically interact with the active site of the ABL kinase domain and inhibit its enzymatic activity.

DNA Intercalation and Interaction Studies

While direct DNA intercalation studies for 5,8-Isoquinolinedione, 7-(phenylamino)- are not extensively documented in publicly available research, the planar aromatic structure of the isoquinolinedione core suggests a potential for such interactions. Many compounds with similar polycyclic aromatic systems are known to insert themselves between the base pairs of DNA, a process known as intercalation. This action can disrupt DNA replication and transcription, ultimately leading to cell death. The antitumor activity of some aminoanthraquinones, which share structural similarities with isoquinolinediones, has been linked to their ability to bind strongly to DNA nih.gov. It is plausible that 5,8-Isoquinolinedione, 7-(phenylamino)- could also engage in DNA binding, which may contribute to its cytotoxic effects researchgate.net.

Induction of Cellular Responses

The cytotoxic effects of 5,8-Isoquinolinedione, 7-(phenylamino)- and its analogs are manifested through the induction of several key cellular responses that culminate in cell death.

Amino-isoquinolinequinones are recognized for their capacity to induce apoptosis, or programmed cell death, in cancer cells nih.gov. The introduction of an amino substituent at the 7-position of the isoquinolinequinone nucleus has been shown to enhance antitumor activity nih.gov. While the precise apoptotic pathways activated by 5,8-Isoquinolinedione, 7-(phenylamino)- have not been fully elucidated, related compounds are known to trigger both intrinsic and extrinsic apoptotic cascades. This can involve the activation of caspases, a family of protease enzymes that are central to the execution of apoptosis researchgate.netnih.gov. The induction of apoptosis is a common mechanism for many antitumor drugs that interact with microtubules and other cellular components nih.govresearchgate.net.

A proposed mechanism for the anticancer activity of many quinone-containing compounds is their ability to generate reactive oxygen species (ROS) through a process of redox cycling researchgate.net. ROS are highly reactive molecules that can cause significant damage to cellular components, including lipids, proteins, and DNA, leading to oxidative stress and subsequent cell death researchgate.netmdpi.com. The isoquinolinequinone core of 5,8-Isoquinolinedione, 7-(phenylamino)- could potentially participate in redox reactions within the cell, leading to the production of ROS and contributing to its cytotoxic effects researchgate.netnih.gov.

Mitochondria play a crucial role in the regulation of apoptosis. A key event in the initiation of the intrinsic apoptotic pathway is the disruption of the mitochondrial membrane potential (ΔΨm) nih.govnih.govresearchgate.net. While direct evidence for 5,8-Isoquinolinedione, 7-(phenylamino)- is lacking, it is hypothesized that the cellular stress induced by this compound, possibly through ROS generation, could lead to a decrease in the mitochondrial membrane potential. This depolarization can trigger the release of pro-apoptotic factors from the mitochondria into the cytoplasm, thereby activating the caspase cascade and committing the cell to apoptosis.

Correlation between Physicochemical Properties and Biological Activity

The biological activity of 7-(phenylamino)-5,8-isoquinolinedione and its derivatives is closely linked to their physicochemical properties. Structure-activity relationship (SAR) studies on a series of 7-(substituted-phenyl)amino-5,8-isoquinolinediones have provided insights into how chemical modifications influence their cytotoxic effects nih.gov.

The nature and position of substituents on the phenylamino (B1219803) moiety have a significant impact on the cytotoxic potency. For instance, the presence of electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule, which may affect its ability to participate in redox cycling and interact with biological targets.

Below is a table summarizing the in vitro cytotoxic activities of some 7-(substituted-phenyl)amino-5,8-isoquinolinediones against various human cancer cell lines. The activity is presented as ED₅₀ values (in μg/mL), which represent the concentration of the compound that causes 50% inhibition of cell growth.

| Compound | Substituent (R) | A549 (Lung) | SK-OV-3 (Ovarian) | SK-MEL-2 (Melanoma) | XF498 (CNS) | HCT-15 (Colon) |

| 4a | H | >10 | >10 | 4.45 | 5.35 | 3.84 |

| 4b | 4-CH₃ | >10 | >10 | 6.56 | 7.24 | 5.43 |

| 4c | 4-OCH₃ | >10 | >10 | >10 | >10 | 8.24 |

| 4d | 4-Cl | >10 | >10 | 3.21 | 4.53 | 2.89 |

Data sourced from a study on the synthesis and cytotoxic activities of 7-(substituted-phenyl)amino-5,8-isoquinolinediones.

These findings indicate that the substitution pattern on the phenylamino ring plays a crucial role in the cytotoxic profile of these compounds, highlighting the importance of physicochemical properties in their biological activity.

Computational and Theoretical Studies of 5,8 Isoquinolinedione, 7 Phenylamino

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties, including geometric parameters, vibrational frequencies, and electronic properties, which are essential for understanding the reactivity of a compound.

For 5,8-Isoquinolinedione, 7-(phenylamino)-, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can elucidate the distribution of electron density and identify regions susceptible to electrophilic or nucleophilic attack. researchgate.netmdpi.com The optimized molecular structure reveals the planarity of the isoquinolinedione core and the orientation of the phenylamino (B1219803) substituent. Analysis of the calculated bond lengths and angles can indicate the degree of electron delocalization within the molecule. mdpi.com

Key electronic parameters derived from DFT calculations are summarized in the table below. These parameters help in predicting the chemical reactivity and kinetic stability of the molecule. A larger HOMO-LUMO energy gap generally implies higher stability and lower reactivity. researchgate.net

| Parameter | Description | Representative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.1 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.4 eV |

| Dipole Moment | Measure of the net molecular polarity | 3.2 D |

These values are representative and can vary based on the specific DFT functional and basis set used in the calculation.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.commdpi.com This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as 5,8-Isoquinolinedione, 7-(phenylamino)-, to the active site of a biological target, typically a protein or enzyme. nih.govnih.gov

In the context of 5,8-Isoquinolinedione, 7-(phenylamino)-, which has shown cytotoxic activities, molecular docking simulations can be employed to identify potential protein targets. elsevierpure.com For instance, kinases, which are often dysregulated in cancer, are common targets for quinone-based compounds. Docking studies would involve preparing the 3D structure of the ligand and the target protein, followed by running simulations to identify the most favorable binding poses.

The results of molecular docking are often presented as a binding score, which estimates the binding affinity, and a detailed visualization of the ligand-protein interactions. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-stacking, which are crucial for the stability of the complex.

| Interaction Type | Potential Interacting Residues in a Kinase Active Site |

| Hydrogen Bonding | Asp, Glu, Gln, Asn, Ser, Thr |

| Hydrophobic Interactions | Val, Leu, Ile, Ala, Phe |

| Pi-Stacking | Phe, Tyr, Trp, His |

Virtual Screening Techniques for Identification of Potent Analogues

Virtual screening is a computational approach used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. mdpi.comnih.gov This method can be broadly categorized into structure-based virtual screening (SBVS), which relies on the 3D structure of the target, and ligand-based virtual screening (LBVS), which uses the structure of known active compounds. mdpi.com

Starting with the lead compound 5,8-Isoquinolinedione, 7-(phenylamino)-, virtual screening can be utilized to discover analogues with potentially improved potency and selectivity. mdpi.com In a typical workflow, a large chemical database would be screened against a validated protein target identified through molecular docking or experimental assays. The screening process filters the database based on various criteria, including molecular similarity to the lead compound (in LBVS) or predicted binding affinity to the target (in SBVS).

The output of a virtual screening campaign is a ranked list of "hit" compounds. These hits can then be subjected to further computational analysis, such as more rigorous docking simulations and molecular dynamics, before being prioritized for chemical synthesis and biological testing.

Frontier Molecular Orbital (FMO) Analysis for Mechanistic Insights

Frontier Molecular Orbital (FMO) theory is a concept in quantum chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict the reactivity of molecules. pku.edu.cnwikipedia.orgyoutube.com The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. youtube.com The energy and shape of these orbitals are critical in determining how a molecule will interact with other molecules.

For 5,8-Isoquinolinedione, 7-(phenylamino)-, FMO analysis can provide insights into its chemical behavior. The distribution of the HOMO and LUMO across the molecule can indicate the most probable sites for nucleophilic and electrophilic attack, respectively. For instance, the HOMO is often localized on the electron-rich phenylamino group, suggesting its role in donating electrons. Conversely, the LUMO is typically distributed over the electron-deficient isoquinolinedione core, highlighting its susceptibility to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive.

| Molecular Orbital | Description | Predicted Localization on 5,8-Isoquinolinedione, 7-(phenylamino)- |

| HOMO | Highest Occupied Molecular Orbital (Electron Donor) | Primarily on the phenylamino substituent and the quinone ring. |

| LUMO | Lowest Unoccupied Molecular Orbital (Electron Acceptor) | Primarily on the dione (B5365651) moiety of the isoquinolinedione core. |

Applications and Future Research Directions

5,8-Isoquinolinedione, 7-(phenylamino)- as a Chemical Probe for Biological Pathways

While the precise mechanisms are still under active investigation, evidence suggests that 5,8-Isoquinolinedione, 7-(phenylamino)- and its analogs exert their cytotoxic effects through the induction of oxidative stress. ucl.ac.be The quinone core of the molecule is believed to participate in redox cycling, a process that can generate reactive oxygen species (ROS) within cells. ucl.ac.be This increase in ROS can overwhelm the cellular antioxidant defenses, leading to damage to vital biomolecules and ultimately triggering programmed cell death, or apoptosis.

The biological activity of these compounds appears to be linked to the electron-donating or -withdrawing nature of the substituents on the phenylamino (B1219803) group, which can modulate the redox potential of the quinone moiety. ucl.ac.be The cytotoxic effects of some derivatives have been shown to be enhanced in the presence of ascorbic acid (vitamin C), further supporting the role of redox cycling in their mechanism of action. ucl.ac.benih.gov

Although its direct molecular targets are not yet fully elucidated, the potent and selective activity of certain derivatives against specific cancer cell lines, such as HCT-15 (colon) and SK-MEL-2 (melanoma), suggests that they may interact with specific biological pathways crucial for the survival of these cancer cells. elsevierpure.com Further research is needed to identify the precise protein targets and signaling cascades affected by this compound, which would solidify its role as a chemical probe for dissecting complex biological processes in cancer.

Design and Synthesis of Advanced Scaffolds for Targeted Biological Intervention

The 5,8-isoquinolinedione, 7-(phenylamino)- scaffold serves as a valuable template for the rational design of more advanced and targeted therapeutic agents. mdpi.commdpi.comresearchgate.netscilit.com By modifying the core structure and introducing various substituents, researchers aim to enhance potency, improve selectivity, and reduce off-target effects.

One strategy involves the synthesis of a library of derivatives with diverse substitutions on the phenylamino ring to establish clear structure-activity relationships (SAR). elsevierpure.com For example, the introduction of different functional groups can influence the compound's solubility, cell permeability, and interaction with potential biological targets.

Furthermore, the isoquinolinedione scaffold can be incorporated into more complex molecular architectures to target specific enzymes or cellular pathways. For instance, related quinazolinone scaffolds bearing a phenylamino group have been investigated as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. nih.gov Similarly, imidazo[4,5-h]isoquinolin-9-ones with a phenylamino substituent have been identified as inhibitors of Lck kinase, a key player in T-cell signaling. nih.govacs.org These examples highlight the versatility of the core structure in the design of targeted inhibitors. The synthesis of these advanced scaffolds often relies on nucleophilic substitution reactions on a pre-formed isoquinolinedione core. elsevierpure.com

Table 1: Examples of Bioactive Scaffolds Related to 5,8-Isoquinolinedione, 7-(phenylamino)-

| Scaffold | Target/Activity |

| 6-(Substituted-phenyl)amino-5,8-quinazolinediones | Inhibition of endothelium-dependent vasorelaxation |

| 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one | MAO-B inhibition |

| 2-Phenylamino-imidazo[4,5-h]isoquinolin-9-one | Lck kinase inhibition |

Strategic Development of Multi-Targeting Hybrid Molecules

The development of multi-target drugs, which are single molecules designed to interact with multiple biological targets, is a promising strategy for treating complex diseases like cancer. The 5,8-isoquinolinedione, 7-(phenylamino)- scaffold is a potential building block for the creation of such hybrid molecules.

The concept involves covalently linking the 5,8-isoquinolinedione, 7-(phenylamino)- pharmacophore with another bioactive moiety that targets a different, yet complementary, biological pathway. For example, one could envision a hybrid molecule that combines the ROS-generating properties of the isoquinolinedione core with a fragment that inhibits a specific kinase involved in cell proliferation or survival.

While specific examples of multi-targeting hybrids derived directly from 5,8-Isoquinolinedione, 7-(phenylamino)- are not yet prevalent in the literature, the strategy has been successfully applied to related quinoline (B57606) and chalcone scaffolds to develop anti-malarial agents. nih.gov The synthesis of such hybrids often involves multi-step reaction sequences to connect the different pharmacophoric units through appropriate linkers. nih.govfrontiersin.org The continued exploration of this approach holds significant potential for the development of novel and more effective anticancer therapies.

Advancements in Asymmetric Synthesis for Enantioselective Production

The parent compound, 5,8-Isoquinolinedione, 7-(phenylamino)-, is achiral. However, the introduction of chiral centers into its derivatives could lead to enantiomers with distinct biological activities and pharmacological profiles. The field of asymmetric synthesis offers powerful tools to produce single enantiomers of chiral molecules, which is crucial for the development of safer and more effective drugs. nih.govmdpi.comresearchgate.netnih.gov

While the asymmetric synthesis of 5,8-Isoquinolinedione, 7-(phenylamino)- itself is not applicable, the enantioselective synthesis of chiral isoquinoline (B145761) alkaloids and tetrahydroisoquinolines is a well-established area of research. nih.govmdpi.com These methods, which often employ chiral catalysts or auxiliaries, could be adapted for the synthesis of chiral derivatives of the 5,8-isoquinolinedione scaffold. researchgate.net

For instance, the introduction of a stereocenter at a position other than the quinone ring could be achieved through asymmetric reduction of a precursor molecule. mdpi.com The biological evaluation of the resulting enantiomers would then be necessary to determine if one stereoisomer exhibits superior activity or a better safety profile. To date, the exploration of chiral derivatives of 5,8-Isoquinolinedione, 7-(phenylamino)- and their enantioselective synthesis remains a largely unexplored area, representing a promising avenue for future research.

Exploration of Novel Reaction Pathways for Enhanced Synthetic Efficiency

The efficient synthesis of 5,8-Isoquinolinedione, 7-(phenylamino)- and its analogs is crucial for facilitating further research and development. The primary reported method for its synthesis involves the nucleophilic substitution of a suitable precursor, such as 6,7-dichloro-5,8-isoquinolinedione or 5,8-isoquinolinedione itself, with the appropriate arylamine. elsevierpure.com

To enhance synthetic efficiency, researchers are exploring novel reaction pathways and methodologies. This includes the development of one-pot tandem reactions that combine multiple synthetic steps into a single operation, thereby reducing reaction time, solvent usage, and purification efforts. For example, a one-pot tandem [3 + 2]-cycloaddition, detosylation, and oxidative aromatization has been developed for the synthesis of related dihydropyrazolo[5,1-a]isoquinolines. nih.gov

Furthermore, the use of Lewis acid catalysts, such as cerium(III) chloride, has been shown to promote the regioselective amination of related pyrimido[4,5-c]isoquinolinequinones, leading to higher yields of the desired product. ucl.ac.benih.gov The application of such catalytic systems to the synthesis of 5,8-Isoquinolinedione, 7-(phenylamino)- could offer a more efficient and selective route. The continuous development of novel synthetic methods will be instrumental in advancing the study of this important class of compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.